molecular formula C13H17ClN2O3 B13488601 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one

Cat. No.: B13488601
M. Wt: 284.74 g/mol
InChI Key: NPRLIANVFKCHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C16H22Cl2N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including rivaroxaban, an anticoagulant used to prevent and treat blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one typically involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a phenylboronic acid catalyst. This reaction forms 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .

Industrial Production Methods

Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, reproducible, and robust. These methods are well-suited for large-scale production and involve the use of common reagents and solvents such as dimethylsulfoxide (DMSO) and triethylamine .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .

Scientific Research Applications

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions and its role in the production of rivaroxaban highlight its importance in both research and industry .

Properties

IUPAC Name

4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRLIANVFKCHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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